molecular formula C10H15N3 B13174816 2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole

2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole

Cat. No.: B13174816
M. Wt: 177.25 g/mol
InChI Key: XPRYQXKBTIZXCH-UHFFFAOYSA-N
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Biological Activity

2,5-Dicyclopropyl-3-hydrazinyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C10H15N3
  • Molecular Weight: 177.25 g/mol
  • IUPAC Name: (2,5-dicyclopropyl-1H-pyrrol-3-yl)hydrazine
  • Canonical SMILES: C1CC1C2=CC(=C(N2)C3CC3)NN

The synthesis of this compound typically involves the reaction of cyclopropylamine with a pyrrole derivative under controlled conditions. This compound's unique structure, featuring both cyclopropyl and hydrazinyl groups, contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrrole demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. These compounds were evaluated using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, revealing promising results that suggest potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of pyrrole derivatives has been extensively studied. For example, compounds with structural similarities to this compound have been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation. In particular, research has highlighted the ability of certain pyrrole-based compounds to inhibit key kinases involved in cancer progression, such as EGFR and AURKA. The best-performing compounds showed IC50 values in the low micromolar range, indicating their potency as anticancer agents .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, studies have indicated that such compounds can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory properties through their action on the COX-2 pathway .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains cyclopropyl and hydrazinyl groupsAntimicrobial & anticancer
2,5-Dicyclopropyl-1H-pyrroleLacks hydrazinyl groupLimited biological activity
3-Hydrazinyl-1H-pyrroleNo cyclopropyl groupsModerate activity

This table illustrates the differences between this compound and similar compounds in terms of structure and biological efficacy.

Study on Antimicrobial Activity

In a study published in April 2021, researchers synthesized various pyrrole derivatives and assessed their antimicrobial properties against several bacterial strains. The results indicated that certain derivatives exhibited bactericidal activity superior to standard antibiotics like ampicillin .

Study on Anticancer Properties

Another significant study focused on pyrrolo[2,3-d]pyrimidines demonstrated their dual inhibition of aurora kinase A (AURKA) and EGFR. The lead compounds showed IC50 values ranging from 8.55 to 23.45 μM against the A375 melanoma cell line . This highlights the potential of pyrrole derivatives in targeted cancer therapies.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2,5-dicyclopropyl-1H-pyrrol-3-yl)hydrazine

InChI

InChI=1S/C10H15N3/c11-13-9-5-8(6-1-2-6)12-10(9)7-3-4-7/h5-7,12-13H,1-4,11H2

InChI Key

XPRYQXKBTIZXCH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N2)C3CC3)NN

Origin of Product

United States

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